N-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide
Description
Historical Evolution of Pyrimidine Derivatives in Academic Research
Pyrimidine derivatives have occupied a central role in organic chemistry and medicinal research since their discovery in the 19th century. The foundational work of Adolf von Baeyer in 1864, who first synthesized barbituric acid—a pyrimidine derivative—marked the beginning of systematic studies into this heterocyclic scaffold. Early synthetic methods, such as Grimaux’s 1879 condensation of urea and malonic acid with phosphorus oxychloride, established protocols for functionalizing pyrimidine rings. By the early 20th century, Gabriel and Colman’s reduction of trichloropyrimidine to yield the parent pyrimidine compound further advanced structural diversification.
The mid-20th century saw pyrimidine derivatives transition from laboratory curiosities to therapeutic agents. For instance, 5,5-dialkyl barbiturates emerged as hypnotics, while substituted pyrimidines like cytosine and thymine became recognized as essential nucleic acid components. Recent decades have witnessed a renaissance in pyrimidine chemistry, driven by their versatility in drug discovery. As highlighted in a 2023 review, pyrimidine analogs now span antimicrobial, anticancer, anti-inflammatory, and antidiabetic applications. Modern synthetic techniques, such as those described in a 2025 Nature study, enable precise modifications at the 4-, 5-, and 6-positions of the pyrimidine ring, unlocking new bioactive profiles.
Academic Significance of N-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide
This compound (PubChem CID: 2148446) exemplifies the convergence of pyrimidine and benzamide pharmacophores, two motifs with distinct biological legacies. The compound’s structure features a tetrahydropyrimidine core substituted with methyl groups at N1 and N3, ketone groups at C2 and C6, and a benzamide moiety at C4. This configuration combines the metabolic stability of alkylated pyrimidines with the hydrogen-bonding capacity of the benzamide group.
Academic interest in this compound stems from its structural novelty and potential as a scaffold for multitarget therapies. Benzamide derivatives, such as moclobemide and metoclopramide, have established roles as antidepressants and antiemetics, respectively. Meanwhile, dimethyl-substituted pyrimidines are increasingly studied for their enzyme-inhibitory properties, particularly against cyclin-dependent kinases and inflammatory mediators. The integration of these features positions N-(1,3-dimethyl-2,6-dioxo-tetrahydropyrimidin-4-yl)benzamide as a candidate for probing structure-activity relationships (SAR) in hybrid heterocycles.
Table 1: Key Structural Features and Functional Implications
Research Rationale and Knowledge Gaps
Despite advances in pyrimidine chemistry, the specific therapeutic potential of N-(1,3-dimethyl-2,6-dioxo-tetrahydropyrimidin-4-yl)benzamide remains underexplored. Current literature emphasizes broad-spectrum pyrimidine analogs but often neglects compounds with dual functionality, such as the benzamide-pyrimidine hybrid. A critical knowledge gap lies in the compound’s synthetic accessibility: while Grimaux-type condensations are well-documented for barbiturates, introducing benzamide groups at the pyrimidine C4 position requires innovative approaches, such as the coupling of preformed pyrimidinones with benzoyl chlorides.
Furthermore, the compound’s electronic profile warrants investigation. Quantum mechanical studies could elucidate how the electron-withdrawing benzamide group influences the pyrimidine ring’s aromaticity and reactivity—a factor crucial for designing derivatives with optimized pharmacokinetics. Comparative analyses with structurally related compounds, like 5-benzyl-5-ethylbarbituric acid (PubChem CID: 37405), may reveal how N-alkylation versus C5 substitution affects bioactivity.
Properties
CAS No. |
633296-52-3 |
|---|---|
Molecular Formula |
C13H13N3O3 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C13H13N3O3/c1-15-10(8-11(17)16(2)13(15)19)14-12(18)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,14,18) |
InChI Key |
QXMBGXAQTOHKTL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Acylation of 1,3-Dimethyluracil with Benzoyl Chloride
The most common synthetic route involves the acylation of 1,3-dimethyluracil at the 4-position with benzoyl chloride:
- Reagents and Conditions : 1,3-dimethyluracil is reacted with benzoyl chloride in the presence of a base such as triethylamine or piperidine.
- Solvent : Dichloromethane or polar aprotic solvents like dimethylformamide (DMF) are used.
- Temperature : The reaction is typically conducted under reflux conditions (80–100°C).
- Reaction Time : Approximately 6 to 8 hours.
- Workup and Purification : The crude product is purified by recrystallization or column chromatography to yield the target benzamide derivative.
This method benefits from straightforward reaction conditions and moderate to good yields, typically exceeding 60% under optimized conditions.
Coupling via Activated Carboxylic Acid Derivatives
An alternative approach involves the coupling of 6-aminouracil derivatives with activated benzoic acid derivatives:
- Activation Agents : Isobutylchloroformate combined with N-methylmorpholine in tetrahydrofuran (THF) at low temperatures (0–5°C) to form reactive mixed anhydrides.
- Substrate Addition : 6-amino-5-substituted pyrimidine-2,4-dione derivatives are added to the activated acid solution.
- Reaction Time : Stirring for 30 minutes to 1 hour.
- Workup : Removal of solvent followed by washing with citric acid, sodium bicarbonate, and brine solutions.
- Drying : Organic layer is dried under vacuum to yield the product.
This method is suitable for synthesizing various substituted benzamides, including N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide, with yields varying depending on substituents but generally moderate (34–58% reported for related compounds).
Amide Bond Formation Using Carbodiimide Coupling Reagents
Another efficient synthetic strategy employs carbodiimide-mediated coupling:
- Reagents : 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) or COMU as coupling agents.
- Base : N,N-diisopropylethylamine (DIPEA) or similar organic bases.
- Solvent : Dimethylformamide (DMF).
- Procedure : The carboxylic acid is dissolved in DMF, followed by the addition of the uracil derivative and base. The mixture is stirred at room temperature for 5–10 minutes.
- Isolation : Water is added to precipitate the product, which is filtered, washed, and dried.
- Scale : This method is scalable from milligram to gram quantities without significant loss of yield.
- Yields : High yields (up to 94%) have been reported for benzamide-linked pyrimidinones using this approach.
Industrial Scale Considerations
Industrial production typically adapts the above methods with:
- Use of automated reactors and continuous flow systems to improve reaction control, safety, and throughput.
- Advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
- Optimization of solvent recycling and waste minimization to meet environmental standards.
Comparative Table of Preparation Methods
| Method | Key Reagents and Conditions | Reaction Time | Yield Range (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Acylation with Benzoyl Chloride | 1,3-Dimethyluracil, benzoyl chloride, triethylamine, reflux in dichloromethane or DMF | 6–8 hours | >60 | Simple, direct, moderate yields | Requires handling acid chlorides, moisture sensitive |
| Activated Acid Coupling | Benzoic acid, isobutylchloroformate, N-methylmorpholine, THF, 0–5°C | 30 min – 1 hour | 34–58 | Mild conditions, suitable for substituted derivatives | Moderate yields, multi-step workup |
| Carbodiimide Coupling (EDC-HCl, COMU) | Carboxylic acid, EDC-HCl or COMU, DIPEA, DMF, room temperature | 5–10 minutes | 76–94 | High yields, scalable, mild conditions | Requires careful reagent handling, cost of coupling agents |
| Industrial Scale | Adaptations of above with automated reactors, continuous flow, HPLC purification | Variable | Optimized for scale | High efficiency, purity control | Requires specialized equipment |
Analytical and Spectroscopic Confirmation
To confirm the successful synthesis of this compound, the following techniques are essential:
- Infrared Spectroscopy (IR) : Identification of characteristic carbonyl (C=O) stretching vibrations around 1705 cm⁻¹ and amide NH stretches near 3396 cm⁻¹.
- Proton and Carbon Nuclear Magnetic Resonance (1H/13C NMR) : Signals corresponding to methyl groups (δ 2.82–3.20 ppm), aromatic protons (δ 7.73–8.34 ppm), and NH protons (δ 7.31–9.65 ppm) confirm the structure.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation pattern, e.g., [M+Na]+ peak at expected m/z values.
- Melting Point Determination : Provides purity indication; reported melting points for related derivatives range between 171–187°C.
Summary of Research Findings on Preparation
- The formation of the amide bond between 1,3-dimethyluracil derivatives and benzoyl moieties is well-established, with multiple synthetic routes available.
- Carbodiimide-mediated coupling methods offer superior yields and scalability, making them preferable for both laboratory and industrial synthesis.
- Activation of benzoic acid via mixed anhydrides or acid chlorides remains a classical approach but involves more steps and handling of hazardous reagents.
- Reaction conditions such as solvent choice, temperature, and stoichiometry critically influence the yield and purity of the final product.
- Purification techniques including recrystallization and chromatographic methods are crucial to obtain analytically pure compounds for biological evaluation.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Linker Modifications: Adding a methylene bridge between the pyrimidinone and benzamide (as in ) introduces conformational flexibility, which may influence binding to target proteins .
- Heterocyclic Variations : Replacement of the benzamide with a thiadiazole ring () alters electronic properties and reduces cytotoxicity compared to doxorubicin, suggesting structure-activity trade-offs .
Key Observations :
- Coupling Efficiency: High yields (76–94%) are achievable for benzamide-linked pyrimidinones using HATU/DIEA-mediated amide bond formation .
- Computational Design : Molecular dynamics simulations (Amber 10) and docking studies (e.g., ATAD2 inhibition in ) are critical for optimizing substituent interactions .
Biological Activity
N-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, pharmacological effects, and therapeutic potential.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C15H17N3O4
- Molecular Weight : 301.31 g/mol
- CAS Number : 2148446
Research indicates that this compound exhibits its biological activity primarily through inhibition of specific enzymes and pathways. For instance:
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have been shown to inhibit DHFR, leading to reduced cellular levels of NADP and NADPH. This inhibition destabilizes DHFR and subsequently affects cell growth and proliferation .
Antitumor Activity
Several studies have highlighted the antitumor potential of benzamide derivatives. For example:
- Cell Proliferation Inhibition : Compounds with similar structures have demonstrated significant inhibition of cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Bacterial Inhibition : Preliminary studies suggest that it may possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The exact mechanism remains to be fully elucidated but may involve disruption of bacterial cell wall synthesis .
Case Studies and Experimental Findings
A number of experimental studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies :
- In Vivo Studies :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O4 |
| Molecular Weight | 301.31 g/mol |
| CAS Number | 2148446 |
| Antitumor IC50 | 10 - 20 µM |
| Antibacterial Activity | Effective against multiple strains |
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized for synthesizing N-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide?
- Methodological Answer : The compound is typically synthesized via condensation of 6-aminouracil derivatives with benzoyl chloride in polar aprotic solvents (e.g., DMF) under reflux. Piperidine is often added as a catalyst to enhance acylation efficiency. Reaction time (6–8 hours), temperature (80–100°C), and stoichiometric ratios (1:1 for uracil:benzoyl chloride) are critical for achieving yields >60%. Post-reaction, crystallization from DMF/water mixtures improves purity .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1705 cm⁻¹) and NH stretches (3396 cm⁻¹) in the tetrahydropyrimidine ring .
- 1H/13C NMR : Identifies methyl groups (δ 2.82–3.20 ppm for –CH3), aromatic protons (δ 7.73–8.34 ppm for Ar–H), and NH signals (δ 8.29–8.34 ppm) .
- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+Na]+ peaks) .
Q. How is the antimicrobial activity of this compound assessed in preliminary screening?
- Methodological Answer : Standard agar diffusion or microdilution assays against Gram-negative (E. coli) and Gram-positive (S. aureus) strains are used. Minimum inhibitory concentrations (MICs) are determined by serial dilution (e.g., 0.5–128 µg/mL), with activity correlated to substituents on the benzamide moiety. Controls include ciprofloxacin or ampicillin .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations elucidate interactions between this compound and biological targets (e.g., ATAD2)?
- Methodological Answer :
- Docking : Use software like Discovery Studio or AutoDock to dock the compound into the ATP-binding pocket of ATAD2 (PDB: 6YB4). Scoring functions (e.g., MM-GBSA) predict binding affinities .
- Molecular Dynamics (MD) : Run 50–100 ns simulations in AMBER to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) and hydrogen-bond occupancy .
Q. What crystallographic strategies resolve structural ambiguities in polymorphic forms of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/DMF). Use SHELX for structure refinement, focusing on resolving disorder in the tetrahydropyrimidine ring .
- Mercury Software : Visualize voids and packing motifs. Compare with Cambridge Structural Database (CSD) entries to identify polymorphism .
Q. How do transition metal catalysts influence the synthesis of derivatives via isocyanide insertion?
- Methodological Answer : Pd or Cu catalysts enable one-pot insertion of tert-butyl isocyanide into the pyrimidine scaffold. Monitor reaction progress via TLC (cHex:EtOAc eluents). Purify via flash chromatography (30:1 cHex:EtOAc) to isolate fused pyrimidine derivatives (e.g., pyrimido[4,5-d]pyrimidines) .
Q. How can contradictory biological activity data (e.g., variable MICs) be reconciled across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., bacterial strain variants, inoculum size).
- SAR Studies : Correlate substituent effects (e.g., nitro vs. methoxy groups on benzamide) with activity trends. Use QSAR models to predict bioactivity cliffs .
Q. What strategies link structural modifications to enhanced DNA-binding affinity in fused pyrimidine analogs?
- Methodological Answer :
- UV-Vis Titration : Measure hypochromicity and binding constants (Kb) with calf thymus DNA.
- Molecular Modeling : Dock analogs into DNA minor grooves (e.g., d(CGATCG)₂) using MOE to assess intercalation potential. Substituents like hydrazine or carbonitrile groups improve π-π stacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
